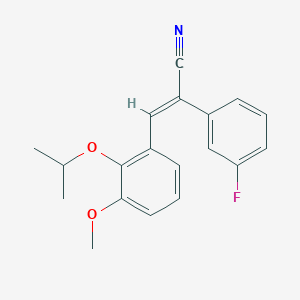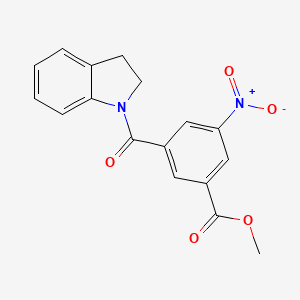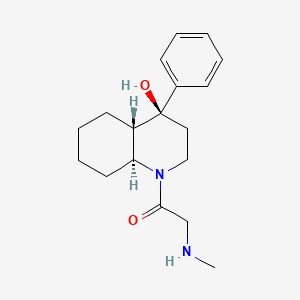
2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile, also known as FIPAN, is a chemical compound that belongs to the class of acrylonitrile derivatives. FIPAN has gained significant attention in the scientific research community due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile is not fully understood. However, it has been suggested that 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile may act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile can inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile can reduce tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile is its potent anti-cancer and anti-viral properties. 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile has also been shown to have low toxicity in animal studies. However, one limitation of 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile. One area of research could be to further investigate the mechanism of action of 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile. Another area of research could be to develop more efficient synthesis methods for 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile. Additionally, 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile could be tested against other types of cancer and viral infections to determine its full potential as a therapeutic agent. Finally, the development of 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile analogs could lead to the discovery of new drugs with even greater potency and selectivity.
Synthesemethoden
The synthesis of 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile involves the reaction of 3-fluorobenzaldehyde with 2-isopropoxy-3-methoxybenzaldehyde in the presence of a base, followed by the addition of acrylonitrile. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification.
Wissenschaftliche Forschungsanwendungen
2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile has been studied extensively for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results in inhibiting cancer cell growth. 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile has also been tested against the influenza virus and has shown potent anti-viral activity.
Eigenschaften
IUPAC Name |
(E)-2-(3-fluorophenyl)-3-(3-methoxy-2-propan-2-yloxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2/c1-13(2)23-19-15(7-5-9-18(19)22-3)10-16(12-21)14-6-4-8-17(20)11-14/h4-11,13H,1-3H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRFBHCJBDAOIO-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC)C=C(C#N)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC=C1OC)/C=C(/C#N)\C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-fluorophenyl)-3-(3-methoxy-2-propan-2-yloxyphenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1H-pyrazol-1-ylmethyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5402846.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B5402853.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5402856.png)
![N-(3-chloro-4-fluorophenyl)-N'-[(4-chlorophenyl)sulfonyl]-4-fluorobenzenecarboximidamide](/img/structure/B5402871.png)
![4-benzyl-5-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5402881.png)
![{3-(2,4-difluorobenzyl)-1-[4-(dimethylamino)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5402885.png)
![4-[2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid](/img/structure/B5402894.png)
![N-(2-ethoxy-3-methoxybenzyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5402904.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide](/img/structure/B5402911.png)

![{[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B5402931.png)
![5-[4-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402936.png)
![N-ethyl-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidin-2-amine](/img/structure/B5402943.png)